

In-Depth Technical Guide: Methyl Vanillate-d3

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Compound of Interest

Compound Name: *Methyl vanillate-d3*

Cat. No.: *B1148041*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl vanillate-d3**, a deuterated analog of methyl vanillate. It covers its molecular properties, potential therapeutic applications, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Quantitative Data

For clarity and direct comparison, the fundamental molecular data for both methyl vanillate and its deuterated form are summarized below.

| Compound | Chemical Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) |
|---------------------|---|--------------------------|------------------------|
| Methyl Vanillate | C ₉ H ₁₀ O ₄ | 182.17[1][2] | 182.057908808[3] |
| Methyl Vanillate-d3 | C ₉ H ₇ D ₃ O ₄ | 185.20 | 185.076757 |

Note: The molecular weight and monoisotopic mass for **Methyl Vanillate-d3** were calculated based on its chemical formula[4].

Introduction to Methyl Vanillate and its Deuterated Analog

Methyl vanillate is a benzoate ester derived from vanillic acid.^[2] It is a naturally occurring compound found in various plants, including *Oryza sativa* Linn. and *Hovenia dulcis* Thunb.^{[5][6]} In recent years, methyl vanillate has garnered significant interest within the scientific community due to its activity as a Wnt/β-catenin pathway activator.^{[5][7]} This signaling pathway is crucial in a multitude of cellular processes, including cell proliferation, differentiation, and fate determination.

The deuterated form, **methyl vanillate-d3**, incorporates three deuterium atoms in the methyl group. The substitution of hydrogen with deuterium, a stable isotope, is a common strategy in drug development.^[7] This modification can potentially alter the pharmacokinetic and metabolic profiles of a compound, often leading to improved metabolic stability.^[7]

Therapeutic Potential and Applications in Drug Development

The activation of the Wnt/β-catenin signaling pathway by methyl vanillate positions it as a promising candidate for various therapeutic applications.

Osteoporosis

Research has indicated that methyl vanillate can induce osteoblast differentiation and increase bone mass.^{[1][6]} It has been shown to elevate the expression of key differentiation markers such as RUNX2, BMP2, ALP, and OCN in a dose-dependent manner.^[8] Furthermore, methyl vanillate decreases the expression of RANKL and increases the expression of OPG.^[8] These findings suggest its potential as a lead anabolic agent for the development of anti-osteoporosis drugs.^[1]

Androgenetic Alopecia

Topical application of methyl vanillate has been explored as a treatment for androgenetic alopecia (female pattern hair loss). A clinical study demonstrated that a 0.2% methyl vanillate formulation increased both hair count and hair mass index over a six-month period.^[9] The underlying mechanism is believed to be the induction of WNT10B expression in the scalp, a component of the Wnt/β-catenin pathway that promotes the transition of hair follicles into the anagen (growth) phase.^[9]

Experimental Protocols

The following are representative experimental protocols relevant to the study of methyl vanillate and the synthesis of its deuterated analog.

Protocol 1: General Procedure for d3-Methylation

This protocol provides a general method for the introduction of a d3-methyl group onto a molecule, which can be adapted for the synthesis of **methyl vanillate-d3** from a suitable precursor.

Materials:

- Substrate (e.g., a demethylated precursor of methyl vanillate)
- Heterogeneous d3-methylating reagent (e.g., TT-OP-CD₃)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (MeCN)
- Anhydrous sodium sulfate (Na₂SO₄)
- Dichloromethane

Procedure:

- To a Schlenk tube, add the substrate (1.0 equivalent), the heterogeneous d3-methylating reagent, and potassium carbonate (2.0 equivalents).
- Add acetonitrile to the mixture.
- Stir the reaction at room temperature for 12 hours.
- After the reaction is complete, centrifuge the mixture to separate the solid reagent.
- Wash the recovered solid reagent with dichloromethane.

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the d3-methylated product.

This is a generalized protocol based on a method for d3-methylation of various biologically active molecules and may require optimization for the specific synthesis of **methyl vanillate-d3**.^[10]

Protocol 2: In Vitro Osteoblast Differentiation Assay

This protocol outlines a method to assess the effect of methyl vanillate on osteoblast differentiation.

Cell Culture:

- Seed calvarial osteoblasts in 12-well plates at a density of 3×10^4 cells/well.
- Culture the cells for 24 hours.

Treatment:

- Treat the cells with varying concentrations of methyl vanillate (e.g., 0-100 μ M) for 24 hours.
^[7]

Analysis of β -catenin Nuclear Translocation:

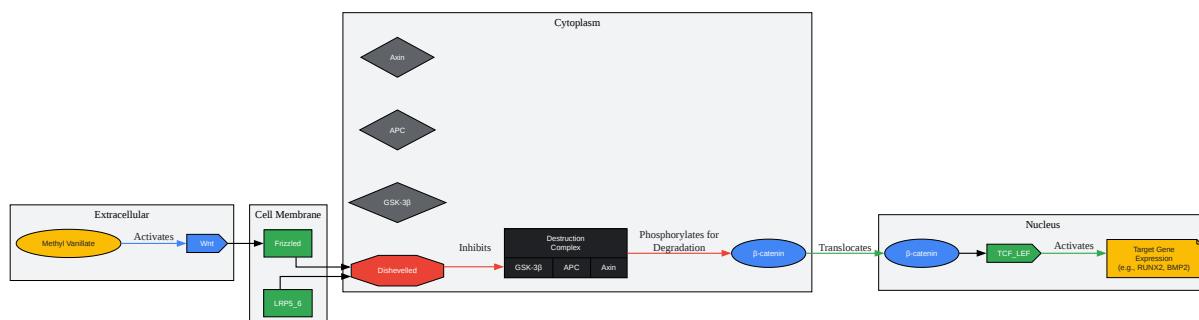
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.2% Triton X-100.
- Block with 5% bovine serum albumin (BSA).
- Incubate with a primary antibody against β -catenin overnight at 4°C.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Visualize the fluorescence signal using confocal microscopy to assess the nuclear translocation of β -catenin.^[8]

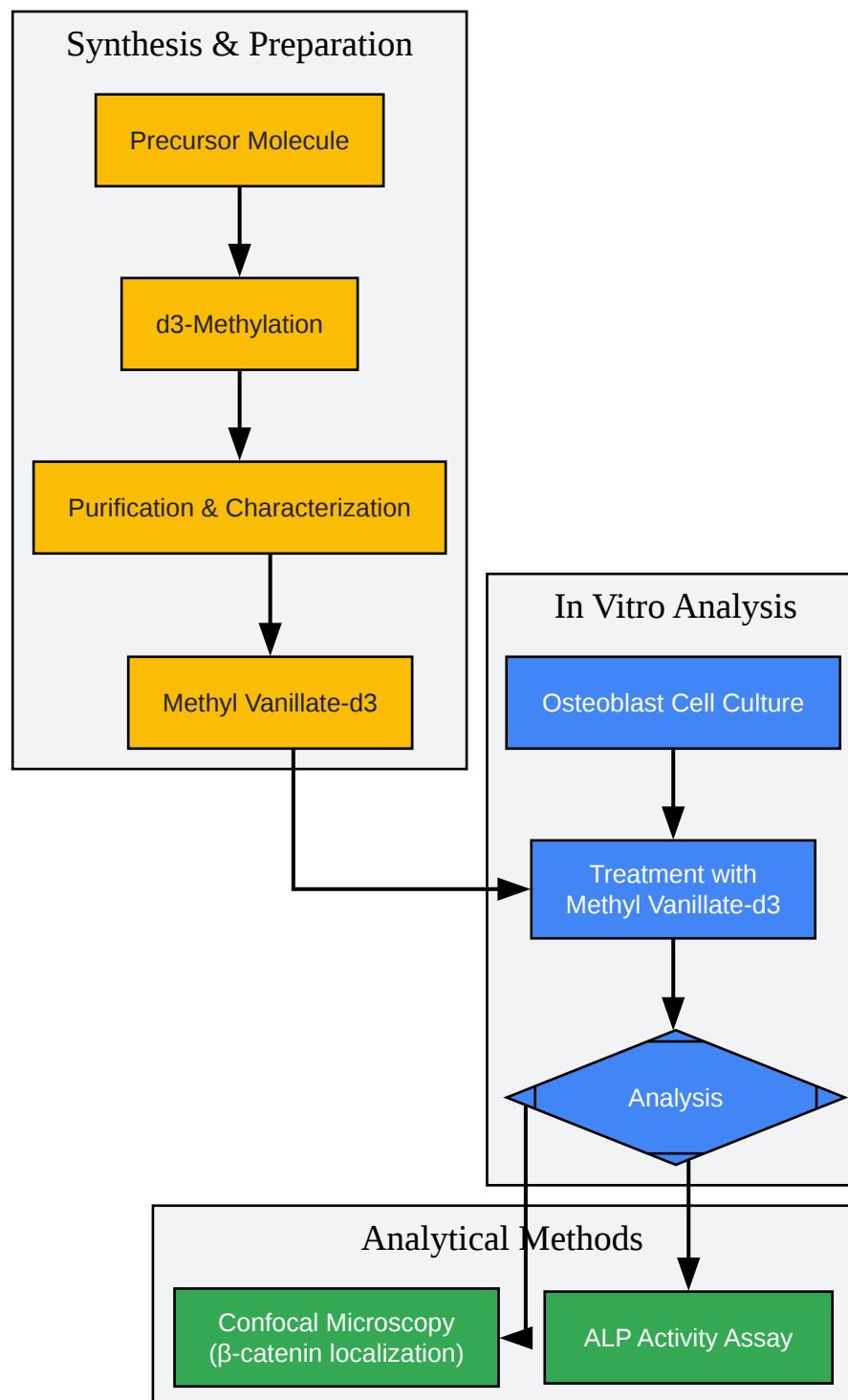
Alkaline Phosphatase (ALP) Activity Assay:

- After treatment with methyl vanillate, lyse the cells.
- Measure the ALP activity in the cell lysates using a commercially available kit. Methyl vanillate has been shown to dose-dependently elevate ALP activity in calvarial osteoblasts.
[\[7\]](#)

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.



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